molecular formula C17H26N2O5S B5354942 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5354942
M. Wt: 370.5 g/mol
InChI Key: VAAPYUHXMARBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Ethoxybenzene Moiety: This step involves the reaction of the piperidine derivative with ethoxybenzene under suitable conditions.

    Final Coupling with Methoxyethyl Group: The final step involves coupling the intermediate with a methoxyethyl group to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-(4-ETHOXYBENZENESULFONYL)-N-(2-ETHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can affect its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-3-24-15-6-8-16(9-7-15)25(21,22)19-11-4-5-14(13-19)17(20)18-10-12-23-2/h6-9,14H,3-5,10-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAPYUHXMARBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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